Hydrogen-Bond Donor Count Differentiates 3-Hydroxy-4-carbonitrile from the Monofunctional 4-Cyanotetrahydropyran
3-Hydroxytetrahydro-2H-pyran-4-carbonitrile possesses one hydrogen‑bond donor (the 3‑OH group) versus zero donors in 4‑cyanotetrahydropyran (CAS 4295-99-2), while maintaining three hydrogen‑bond acceptors (ring oxygen, hydroxyl oxygen, nitrile nitrogen) compared to two acceptors (ring oxygen, nitrile nitrogen) in the comparator . This donor/acceptor disparity directly impacts aqueous solubility, passive permeability, and target‑binding enthalpy, yet no direct experimental logP or solubility head‑to‑head data for these two compounds were located at the time of writing.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 4-Cyanotetrahydropyran: 0 HBD |
| Quantified Difference | Δ = 1 HBD (target compound can donate a hydrogen bond) |
| Conditions | Structural assignment based on molecular formula and connectivity (in silico) |
Why This Matters
The presence of a hydrogen-bond donor alters solubility, permeability, and protein-ligand interaction potential, making the target compound more suitable for projects requiring a balanced HBD/HBA profile per Lipinski's rules.
